molecular formula C7H5NO3 B071430 2-Hydroxy-5-nitrosobenzaldehyde CAS No. 176095-48-0

2-Hydroxy-5-nitrosobenzaldehyde

Cat. No.: B071430
CAS No.: 176095-48-0
M. Wt: 151.12 g/mol
InChI Key: YEPLUXBODFKABZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrosobenzaldehyde is a versatile and highly functionalized aromatic compound of significant interest in chemical and biochemical research. Its molecular structure, featuring adjacent aldehyde and phenolic hydroxyl groups, along with a nitroso substituent, makes it an effective chelating agent for various metal ions. This property is exploited in the development of colorimetric sensors and analytical reagents for the detection and quantification of metals. Furthermore, the compound serves as a critical synthetic intermediate and a precursor for the synthesis of more complex heterocyclic systems, such as phenanthrolines and other N,O-containing ligands. The nitroso group is a key reactive site, participating in cyclization and condensation reactions, which enables the construction of novel molecular scaffolds with potential applications in materials science and medicinal chemistry. Researchers also utilize this compound to study nitroso chemistry and its interactions with biological macromolecules. This product is provided as a high-purity solid to ensure consistent and reliable performance in your experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176095-48-0

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

2-hydroxy-5-nitrosobenzaldehyde

InChI

InChI=1S/C7H5NO3/c9-4-5-3-6(8-11)1-2-7(5)10/h1-4,10H

InChI Key

YEPLUXBODFKABZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=O)C=O)O

Canonical SMILES

C1=CC(=C(C=C1N=O)C=O)O

Synonyms

1,4-Cyclohexadiene-1-carboxaldehyde, 3-(hydroxyimino)-6-oxo- (9CI)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Involving 2 Hydroxy 5 Nitrobenzaldehyde

Synthesis of 2-Hydroxy-5-nitrobenzaldehyde (B32719) as a Precursor

Established Synthetic Routes and Optimizations

The synthesis of 2-hydroxy-5-nitrobenzaldehyde is well-established, with the nitration of salicylaldehyde (B1680747) using a mixture of concentrated sulfuric acid and nitric acid being a primary method. To control the reaction and prevent over-nitration or oxidation, the process is typically carried out at low temperatures, between 0 and 5°C. The crude product can be purified through recrystallization from ethanol (B145695) to achieve high purity.

Another established method involves the one-pot conversion of 2-nitrotoluene (B74249) to 2-nitrobenzaldehyde. chem-soc.si This synthesis uses amyl nitrite (B80452) and anhydrous sodium ethoxide. chem-soc.si Optimization of this process has been undertaken to improve safety for larger-scale production, such as replacing diethyl ether with toluene (B28343) to mitigate fire risks associated with peroxides. chem-soc.si

Novel Approaches in 2-Hydroxy-5-nitrobenzaldehyde Synthesis (e.g., Lanthanum(III) and Cerium(III) Metal Salt Mediated)

Recent research has demonstrated novel synthetic routes, including the use of lanthanum(III) and cerium(III) metal salts. In an unexpected discovery, 2-hydroxy-5-nitrobenzaldehyde was formed from the reaction of La(NO₃)₃·6H₂O and Ce(NO₃)₃·6H₂O with the Schiff base ligand 2-((2-(2-hydroxyethylamino) ethylimino)methyl) phenol (B47542) (H₂L). researchgate.netresearchgate.net In this process, the metal salts appear to act as catalysts. researchgate.net The reaction with La(NO₃)₃·6H₂O involves heating a solution of the Schiff base ligand and the lanthanum salt in a mixture of acetonitrile (B52724) and methanol (B129727). researchgate.net For the cerium-mediated synthesis, a solution of the ligand in the same solvent mixture is treated with Ce(NO₃)₃·6H₂O, followed by the addition of distilled water and nitric acid. researchgate.net

Derivatization Strategies for 2-Hydroxy-5-nitrobenzaldehyde

2-Hydroxy-5-nitrobenzaldehyde serves as a versatile precursor for the synthesis of various derivatives, primarily through condensation reactions involving its aldehyde group.

Synthesis of Schiff Base Derivatives

Schiff bases are a significant class of compounds derived from 2-hydroxy-5-nitrobenzaldehyde. They are typically formed through the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and a primary amine. This reaction is often catalyzed by a few drops of acid, such as acetic acid or sulfuric acid, and may be carried out in a solvent like ethanol with heating. researchgate.net The general reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group.

For instance, Schiff bases have been synthesized by reacting 2-hydroxy-5-nitrobenzaldehyde with various aromatic amines. researchgate.net The reaction conditions can influence the reaction time and yield, with the addition of a catalytic amount of acid significantly improving the reaction rate. researchgate.net

Synthesis of Semicarbazone and Thiosemicarbazone Derivatives

Semicarbazone and thiosemicarbazone derivatives of 2-hydroxy-5-nitrobenzaldehyde are synthesized by reacting the aldehyde with semicarbazide (B1199961) or thiosemicarbazide (B42300), respectively. iucr.orgsathyabama.ac.in

The synthesis of 2-hydroxy-5-nitrobenzaldehyde thiosemicarbazone is achieved by refluxing equimolar amounts of 2-hydroxy-5-nitrobenzaldehyde and thiosemicarbazide in ethanol. core.ac.uknih.gov Similarly, 5-hydroxy-2-nitrobenzaldehyde (B108354) thiosemicarbazone was synthesized by refluxing 5-hydroxy-2-nitrobenzaldehyde and thiosemicarbazide in ethanol for several hours. iucr.orgnih.gov

The general procedure for synthesizing semicarbazones involves the condensation of an aldehyde or ketone with semicarbazide, often in a suitable solvent. sathyabama.ac.in These reactions can be facilitated by using green solvents like ethyl lactate (B86563) and dimethyl isosorbide. geneseo.edu

Formation of Hydrazone Derivatives (e.g., Dinitrophenylhydrazones, Aroyl Hydrazones)

Hydrazone derivatives are another important class of compounds synthesized from 2-hydroxy-5-nitrobenzaldehyde. These are formed through the reaction of the aldehyde with various hydrazine (B178648) compounds.

Dinitrophenylhydrazones: The synthesis of 2-hydroxy-5-nitrobenzaldehyde 2,4-dinitrophenylhydrazone involves adding a solution of 2,4-dinitrophenylhydrazine (B122626) in concentrated sulfuric acid to a solution of 2-hydroxy-5-nitrobenzaldehyde in ethanol. nih.gov The resulting mixture is stirred, and the product precipitates out. nih.gov

Aroyl Hydrazones: Aroyl hydrazones are synthesized by condensing 2-hydroxy-5-nitrobenzaldehyde with aroyl hydrazides. For example, hydrazones containing a benzo[d]thiazole moiety have been synthesized from 4-hydroxy-3-nitrobenzaldehyde. vjs.ac.vn The synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide is achieved by reacting 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide (B512044) in ethanol with a drop of acetic acid. oatext.comoatext.com

The general synthesis of hydrazones involves the condensation of an aldehyde with a hydrazine derivative, often under acidic conditions or with microwave irradiation to facilitate the reaction. vjs.ac.vn

Generation of Benzofuran (B130515) Derivatives

Benzofuran derivatives, known for their wide range of biological activities, can be synthesized from 2-hydroxy-5-nitrobenzaldehyde. rsc.orgrsc.org A common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate (B1195939) in the presence of a base like sodium carbonate. This reaction proceeds to form ethyl 5-nitrobenzofuran-2-carboxylate in good yields. rsc.org The subsequent reduction of the nitro group at the 5-position can lead to the corresponding amino derivative, further expanding the synthetic possibilities. rsc.org The ester group at the C-2 position and substituents at the 5-position, such as nitro and amino groups, are crucial for the biological activity of the resulting benzofuran compounds. rsc.org

Preparation of Spiropyran and Merocyanine (B1260669) Derivatives

Spiropyrans are a class of photochromic compounds that can reversibly isomerize to the colored merocyanine form upon stimulation by light or other external factors. acs.org 2-Hydroxy-5-nitrobenzaldehyde is a key precursor in the synthesis of certain spiropyran derivatives. For instance, it can be condensed with various N-alkylated heterocyclic salts, such as 1-ethyl-2,3,3'-trimethyl-3H-indolium iodide or 2-ethyl-3-methylbenzo[d]thiazol-3-ium-4-toluenesulfonate, in the presence of a base like piperidine. acs.org The resulting spiropyran can undergo a ring-opening to the merocyanine form, a process that can be influenced by factors like temperature and the presence of metal ions. acs.organalis.com.my

The general synthesis of spiropyrans from 2-hydroxy-5-nitrobenzaldehyde involves a condensation reaction. The mechanism typically begins with the formation of a carbanion from the heterocyclic salt, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. analis.com.my This is followed by an internal proton transfer and subsequent ring closure through an intramolecular addition of the phenolic oxygen, leading to the formation of the spiro compound after the elimination of a water molecule. analis.com.my

ProductReactant 1Reactant 2Catalyst/Conditions
Spiropyran derivative2-Hydroxy-5-nitrobenzaldehyde1-ethyl-2,3,3'-trimethyl-3H-indolium iodide-
Spiropyran fluorescent probe2-hydroxy-3-methoxy-5-nitrobenzaldehyde2-ethyl-3-methylbenzo[d]thiazol-3-ium-4-toluenesulfonatePiperidine

Synthesis of Polyhydroquinoline Derivatives

Polyhydroquinoline derivatives, which exhibit a range of pharmacological properties, can be synthesized via the Hantzsch condensation reaction. nih.gov This multi-component reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), a dimedone, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). nih.govsemanticscholar.orgresearchgate.net 2-Hydroxy-5-nitrobenzaldehyde can be employed as the aldehyde component in this synthesis. semanticscholar.org The reaction is often facilitated by a catalyst, which can range from heterogeneous catalysts like HClO4-SiO2 to nanoboehmite, under solvent-free conditions or in a suitable solvent like ethanol. semanticscholar.orgjsynthchem.com The products are generally obtained in good to excellent yields. semanticscholar.org

The synthesis of polyhydroquinolines is a one-pot, four-component coupling reaction. nih.govresearchgate.net The process is considered efficient and operationally simple. semanticscholar.org

Formation of Shape-Persistent Macrocycles

While the direct synthesis of shape-persistent macrocycles from 2-hydroxy-5-nitrobenzaldehyde is not extensively detailed in the provided context, the formation of macrocyclic benzofuran compounds has been noted for their biological activities. rsc.org The synthesis of complex polycyclic benzofuran derivatives can be achieved through methods like radical cyclization cascades, suggesting the potential for 2-hydroxy-5-nitrobenzaldehyde to be a building block in the construction of larger, more complex macrocyclic architectures. rsc.org

Mechanistic Studies of Reactions Undertaken by 2-Hydroxy-5-nitrobenzaldehyde

Understanding the mechanisms of reactions involving 2-hydroxy-5-nitrobenzaldehyde is crucial for optimizing reaction conditions and designing new synthetic routes.

Exploration of Condensation Reaction Mechanisms

Condensation reactions are fundamental to the synthetic utility of 2-hydroxy-5-nitrobenzaldehyde. The Claisen-Schmidt condensation, for example, involves the reaction of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. researchgate.net In the context of 2-hydroxy-5-nitrobenzaldehyde, it can react with ketones in the presence of a base to form chalcone-like structures. researchgate.net

The Henry reaction, or nitro-aldol reaction, is another important condensation reaction where a nitroalkane reacts with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. researchgate.netscirp.org 2-Hydroxy-5-nitrobenzaldehyde can participate as the aldehyde component in this reaction. wordpress.com The mechanism involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. researchgate.net

The Hantzsch condensation for the synthesis of polyhydroquinolines involves a series of condensation steps. It is believed to proceed through the initial formation of a Knoevenagel condensation product between the aldehyde and dimedone, and an enamine ester from the β-ketoester and ammonia. jsynthchem.com These two intermediates then condense further to produce the final polyhydroquinoline product. jsynthchem.com

Investigation of Nitro Group Reduction Pathways

The reduction of the nitro group in 2-hydroxy-5-nitrobenzaldehyde is a significant transformation that can lead to the formation of an amino group, which can then be further functionalized. The reduction of nitroarenes can proceed through a six-electron reduction process, sequentially forming nitroso, N-hydroxylamino, and finally the amino functional group. nih.gov This reduction can occur via a radical mechanism involving single electron transfers or through successive two-electron steps. nih.gov

The choice of reducing agent and reaction conditions is critical for achieving the desired product. unimi.it Common methods for nitro group reduction include catalytic hydrogenation using hydrogen gas and a metal catalyst, or metal-dissolving reductions using metals like iron, zinc, or tin in the presence of an acid. unimi.itmdpi.com The hydroxylamine (B1172632) derivative is a key intermediate in this process, and its formation can sometimes be favored over the fully reduced amine depending on the reaction conditions. nih.gov The rate of reduction of the nitroso group to the hydroxylamino intermediate is significantly faster than the initial reduction of the nitro group itself. nih.gov

Analysis of Aldehyde Group Oxidation Pathways

The aldehyde functional group in 2-hydroxy-5-nitrobenzaldehyde is susceptible to oxidation, yielding the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a carboxyl group, which can serve as a precursor for other functional groups.

A common oxidizing agent employed for this purpose is potassium permanganate (B83412) (KMnO₄). The reaction is typically carried out under acidic or basic conditions. The aldehyde group is oxidized to a carboxylic acid, resulting in the formation of 2-hydroxy-5-nitrobenzoic acid. This reaction is a standard method for converting aromatic aldehydes to their corresponding carboxylic acids.

Vigorous oxidation conditions can lead to the formation of 1,2-benzenedicarboxylic acid, indicating that under harsh conditions, the benzene (B151609) ring itself can be oxidized. byjus.com The specific reaction conditions, such as the choice of oxidant, solvent, and temperature, play a crucial role in determining the reaction's outcome and yield.

Table 1: Oxidation of 2-Hydroxy-5-nitrobenzaldehyde

Oxidizing AgentReaction ConditionsMajor Product
Potassium Permanganate (KMnO₄)Acidic or basic conditions2-Hydroxy-5-nitrobenzoic acid

Studies on Hydroxyl Group Substitution Reactions (e.g., Ether or Ester Formation)

The hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde can undergo substitution reactions to form ethers or esters. These reactions are valuable for modifying the compound's properties and for synthesizing more complex molecules.

Ether Formation:

Ethers can be synthesized through reactions with alkyl halides. In a typical Williamson ether synthesis, the hydroxyl group is first deprotonated by a base to form an alkoxide, which then acts as a nucleophile and attacks the alkyl halide in an SN2 reaction.

Ester Formation:

Esterification can be achieved by reacting 2-hydroxy-5-nitrobenzaldehyde with acid chlorides or acid anhydrides. byjus.com This reaction is often catalyzed by an acid or a base. The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride or anhydride. The reversible nature of esterification often requires the removal of water or the ester as it is formed to drive the reaction to completion. byjus.com

Recent research has also explored metal-free conditions for the oxidative transformation of alcohols into esters using oxygen as the oxidant, a process that can be promoted by hydrogen bonds. nih.gov

Table 2: Hydroxyl Group Substitution Reactions

ReactantReagentProduct Type
2-Hydroxy-5-nitrobenzaldehydeAlkyl halideEther
2-Hydroxy-5-nitrobenzaldehydeAcid chloride or anhydrideEster

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 5 Nitrobenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are crucial for identifying functional groups and understanding the intramolecular and intermolecular interactions that define the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-Hydroxy-5-nitrobenzaldehyde (B32719) has been recorded and analyzed, often using KBr pellets or as a solid mull. nist.govnih.govnist.gov The molecule is essentially planar, a conformation stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the aldehyde, forming a six-membered ring motif known as an S(6) ring. nih.govresearchgate.net This intramolecular interaction is a key feature observed in its vibrational spectrum.

The presence of the nitro group (NO₂) and its position on the aromatic ring significantly influence the vibrational frequencies. The characteristic bands of the functional groups in 2-hydroxy-5-nitrobenzaldehyde have been assigned based on experimental data and quantum chemical calculations. For instance, studies on related nitroaromatic compounds help in assigning the vibrational modes. researchgate.net

Key vibrational modes for 2-Hydroxy-5-nitrobenzaldehyde include the O-H stretching of the phenolic group, the C=O stretching of the aldehyde, and the symmetric and asymmetric stretching of the nitro group. The intramolecular hydrogen bond typically causes a broadening and a shift to a lower wavenumber for the O-H stretching vibration compared to a free hydroxyl group. The C-H···O intermolecular interactions also play a role in the crystal structure, linking molecules into a three-dimensional framework. nih.gov

Table 1: Selected FT-IR Vibrational Frequencies for 2-Hydroxy-5-nitrobenzaldehyde
Vibrational ModeFrequency (cm⁻¹)Description
ν(O-H)~3090Phenolic O-H stretching, indicative of strong intramolecular hydrogen bonding. researchgate.net
ν(C=O)~1641Stretching vibration of the aldehyde carbonyl group. researchgate.net
νₐₛ(NO₂)~1500-1550Asymmetric stretching of the nitro group.
νₛ(NO₂)~1300-1350Symmetric stretching of the nitro group.
ν(C-O)~1269Phenolic C-O stretching vibration. researchgate.net

Fourier-Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 2-Hydroxy-5-nitrobenzaldehyde has been obtained using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The analysis of the Raman spectrum helps in confirming the assignments made from the FT-IR data and provides a more complete picture of the vibrational dynamics of the molecule.

For example, in the thiosemicarbazone derivative of 5-hydroxy-2-nitrobenzaldehyde (B108354), the C=N stretching frequency was observed in both the IR and Raman spectra, highlighting the utility of using both techniques. researchgate.net Similarly, for 2-hydroxy-5-nitrobenzaldehyde, the symmetric vibrations of the benzene (B151609) ring and the nitro group are often prominent in the Raman spectrum.

Table 2: Selected FT-Raman Vibrational Frequencies for Derivatives
Vibrational ModeFrequency (cm⁻¹)Compound
ν(C=N)16025-hydroxy-2-nitrobenzaldehydethiosemicarbazone researchgate.net
ν(C-S)8505-hydroxy-2-nitrobenzaldehydethiosemicarbazone researchgate.net
N=N stretch14932-hydroxy-5-(Phenyldiazenyl)benzaldehyde oxime acadpubl.eu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of light, providing insights into the conjugated systems and electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations

The UV-Vis spectrum of 2-Hydroxy-5-nitrobenzaldehyde and its derivatives is typically recorded in a suitable solvent like DMF. researchgate.net The spectrum arises from π → π* and n → π* electronic transitions within the molecule. The presence of the benzene ring, aldehyde, hydroxyl, and nitro groups creates an extended conjugated system, which influences the absorption maxima (λmax). The electronic spectra of Schiff base complexes derived from 5-nitrosalicylaldehyde have been studied in the 200-1000 nm range. researchgate.net These studies help in understanding the coordination of the ligand to metal ions and the resulting changes in the electronic environment.

Table 3: UV-Vis Absorption Maxima (λmax) for 2-Hydroxy-5-nitrobenzaldehyde Derivatives
CompoundSolventλmax (nm)Transition Type
2-[(2-Hydroxy-5-nitrobenzylidene)-amino]-4-methyl-phenol metal chelatesDMF200-1000 range studiedπ → π* and n → π*

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution, providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The ¹H NMR spectrum of Schiff bases derived from 5-nitrosalicylaldehyde has been recorded, often in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net

In the ¹H NMR spectrum of a Schiff base ligand derived from 5-nitrosalicylaldehyde and 2-amino-4-methyl phenol (B47542), distinct signals are observed for the different types of protons. researchgate.net The proton of the phenolic hydroxyl group (Ar-OH) typically appears as a singlet at a downfield chemical shift, for example, around δ 9.41 ppm and δ 13.30 ppm, indicating involvement in hydrogen bonding. researchgate.net The disappearance of the phenolic proton signal upon complexation with a metal ion can confirm its deprotonation and involvement in bonding. researchgate.net The aromatic protons and the azomethine proton (-CH=N-) also show characteristic signals that are sensitive to the electronic effects of the substituents on the ring and coordination to a metal center.

Table 4: ¹H NMR Chemical Shifts (δ, ppm) for a Schiff Base Derived from 5-Nitrosalicylaldehyde
Proton TypeChemical Shift (δ, ppm)MultiplicityCompound
Ar-OH9.41s2-[(2-Hydroxy-5-nitrobenzylidene)-amino]-4-methyl-phenol researchgate.net
Ar-OH13.30s2-[(2-Hydroxy-5-nitrobenzylidene)-amino]-4-methyl-phenol researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. For derivatives of 2-hydroxy-5-nitrobenzaldehyde, such as Schiff bases, the ¹³C NMR spectra provide key information about the chemical environment of each carbon atom.

In a representative Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde, the aromatic carbons typically appear in the range of δ 113–141 ppm. The carbon atom of the imine group (C=N) is characteristically observed further downfield, at approximately δ 158.23 ppm. The carbon of the phenolic group (C-OH) can be found around δ 172.28 ppm, while the aldehydic carbon (if present) would be significantly downfield researchgate.net.

For comparison, the ¹³C NMR spectrum of a related compound, 2-hydroxy-5-methoxybenzaldehyde, shows signals for aromatic carbons and a methoxy (B1213986) carbon at δ 55.8 ppm chemicalbook.com. The specific chemical shifts are highly dependent on the substituents on the aromatic ring and the nature of the derivative.

Table 1: Representative ¹³C NMR Chemical Shifts for a 2-Hydroxy-5-nitrobenzaldehyde Schiff Base Derivative researchgate.net

Carbon Atom Chemical Shift (δ, ppm)
Aromatic Carbons 113.51 - 140.47
Imine Carbon (C=N) 158.23
Phenolic Carbon (C-OH) 172.28

Note: Data is for a specific derivative and may vary for other related compounds.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde, electron impact (EI) mass spectrometry reveals characteristic fragmentation pathways.

In a study of 3-[(5-arylazo-2-hydroxybenzylidene)amino]-2-thiohydantoins, the molecular ion peak was observed, and its fragmentation involved two main pathways. One pathway included the loss of an arylazo radical, followed by the loss of a carbonyl group. The base peak in the mass spectra of these compounds often corresponds to a fragment resulting from the cleavage of the molecule raco.cat.

The fragmentation of Schiff bases can also be studied using tandem mass spectrometry (MS/MS), which can help differentiate between isomeric structures. Under acidic conditions and low collision energy, Schiff bases may undergo retro-aldol degradation, producing diagnostic ions that help to confirm the structure nih.gov. For instance, the mass spectrum of a 2-thiohydantoin (B1682308) derivative of 5-arylazo-2-hydroxybenzaldehyde showed a base peak corresponding to the aryl fragment, which aids in structural confirmation raco.cat.

X-ray Crystallography for Atomistic Structure and Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

SCXRD studies on derivatives of 2-hydroxy-5-nitrobenzaldehyde reveal detailed structural information. For instance, the crystal structure of 2-hydroxy-5-nitrobenzaldehyde itself has been determined to be essentially planar nih.govresearchgate.net. The dihedral angle between the aromatic ring and the nitro group is minimal, at 3.83 (3)° nih.govresearchgate.net.

Derivatives, such as Schiff bases, also exhibit well-defined crystal structures. A Schiff base derived from 5-nitrosalicylaldehyde and 4-methylbenzenesulfonohydrazide (B56588) was found to crystallize in the monoclinic system with the space group P2/c researchgate.net. Another example, 2-hydroxy-5-nitrobenzaldehyde 2,4-dinitrophenylhydrazone, crystallizes in the monoclinic space group P21/n nih.gov. These studies provide precise atomic coordinates, allowing for a complete description of the molecular geometry.

Table 2: Crystallographic Data for 2-Hydroxy-5-nitrobenzaldehyde researchgate.net

Parameter Value
Formula C₇H₅NO₄
Crystal System Monoclinic
Space Group P2/n
a (Å) 7.2580 (17)
b (Å) 8.3960 (13)
c (Å) 11.704 (3)
β (°) 95.165 (18)
V (ų) 710.3 (3)

The crystal packing of 2-hydroxy-5-nitrobenzaldehyde and its derivatives is stabilized by a network of intra- and intermolecular interactions. In the crystal structure of 2-hydroxy-5-nitrobenzaldehyde, an intramolecular O—H···O hydrogen bond between the hydroxyl group and the aldehyde oxygen forms a six-membered ring, known as an S(6) ring motif nih.govresearchgate.net.

Intermolecular interactions also play a crucial role in building the supramolecular architecture. In 2-hydroxy-5-nitrobenzaldehyde, molecules are linked by C—H···O hydrogen bonds, forming chains and rings that create a three-dimensional framework nih.govresearchgate.net. Furthermore, π-π stacking interactions are observed between the aromatic rings of adjacent molecules, with a centroid-to-centroid distance of 3.582 (2) Å nih.govresearchgate.net.

Similarly, in a Schiff base derivative of 5-nitrosalicylaldehyde, intermolecular hydrogen bonds connect adjacent units, which then form a two-dimensional supramolecular network through π-π stacking interactions researchgate.net. These non-covalent interactions are fundamental to understanding the solid-state properties of these compounds.

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is valuable for determining the thermal stability and decomposition pattern of compounds like 2-hydroxy-5-nitrobenzaldehyde and its derivatives.

The TGA of metal complexes of Schiff bases derived from salicylaldehyde (B1680747) and its derivatives often shows a multi-step decomposition process. The initial weight loss is typically due to the removal of solvent molecules (e.g., water of hydration), followed by the decomposition of the organic ligand at higher temperatures nih.govijmra.us. The final residue at the end of the analysis is usually the metal oxide ijmra.us. For example, the TGA curve of a vanadyl complex of a Schiff base showed that decomposition began at 60°C with the loss of lattice water molecules up to 130°C, followed by gradual weight loss of the organic part up to 450°C nih.gov. The thermal stability of such complexes can be influenced by the nature of the metal ion and the ligand structure researchgate.net.

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a fundamental technique for verifying the empirical formula of a newly synthesized compound. This method determines the mass percentages of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.

In the study of 2-hydroxy-5-nitrobenzaldehyde and its derivatives, particularly Schiff base metal complexes, elemental analysis is crucial for confirming the stoichiometric ratio of the ligand to the metal ion in the final complex.

Research findings have consistently demonstrated the utility of elemental analysis in characterizing these compounds. For instance, in the synthesis of Schiff base ligands derived from the condensation of various aldehydes with amines, the elemental analysis data for the resulting ligands and their metal complexes align well with the calculated values, confirming their proposed structures. mdpi.comekb.eg

Detailed findings from the elemental analysis of several derivatives are presented in the tables below. The close agreement between the calculated and found percentages for C, H, and N validates the proposed stoichiometry of the complexes. unizik.edu.ng

Table 1: Elemental Analysis Data for Schiff Base Metal Complexes

Compound/ComplexCalculated C%Found C%Calculated H%Found H%Calculated N%Found N%Reference
Cu-NQ52.7252.353.513.4814.4714.46 mdpi.com
Cd-NQ54.4354.353.583.5214.9414.92 mdpi.com
Cr-NQ51.1451.663.412.9914.0314.22 mdpi.com
Cu-CQ54.1954.293.613.5711.1511.94 mdpi.com
Cd-CQ56.0155.943.693.7711.5311.62 mdpi.com
Cr-CQ52.5352.723.503.2610.8111.02 mdpi.com
Fe-HQ52.6052.803.763.7010.8210.75 mdpi.com
Co-HQ54.8954.903.933.6511.3011.95 mdpi.com
Ni-HQ56.2756.103.753.6111.5810.5 mdpi.com
Cu-HQ54.5553.923.903.2011.2310.75 mdpi.com
Cd-HQ56.3956.403.993.7811.6011.75 mdpi.com
Cr-HQ55.4856.733.833.5911.4211.47 mdpi.com

Table 2: Elemental Analysis Data for Lanthanide Complexes of a Schiff Base Ligand

Compound/ComplexCalculated C%Found C%Calculated H%Found H%Calculated N%Found N%Reference
C₁₃H₁₁NO₂ (Ligand)73.2473.225.165.156.576.55 ekb.eg
Er(C₁₃H₁₅ClNO₅)33.3533.363.213.202.992.98 ekb.eg
Yb(C₁₃H₁₇ClNO₆)31.7431.753.463.452.852.86 ekb.eg

The data consistently show a minimal deviation between the calculated and experimentally found percentages, typically within a ±0.5% margin, which is considered acceptable in synthetic chemistry. This level of accuracy confirms the formation of mononuclear metal complexes with the proposed ligand-to-metal ratios. For example, the analyses support the formation of complexes with compositions such as [CuL₂Cl(OH)], [FeL₂Cl₂(OH)], and [CdL₃(OH)₂], where L represents the Schiff base ligand. mdpi.com

Computational and Theoretical Investigations of 2 Hydroxy 5 Nitrobenzaldehyde

Quantum Chemical Methodologies

Quantum chemical methodologies are at the forefront of understanding the intrinsic properties of 2-Hydroxy-5-nitrobenzaldehyde (B32719) at the atomic and electronic levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For 2-Hydroxy-5-nitrobenzaldehyde, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular geometry. researchgate.net These studies confirm that the molecule is essentially planar. nih.govresearchgate.net The dihedral angle between the aromatic ring and the nitro group is calculated to be 3.83 (3)°. nih.govresearchgate.net

DFT methods are also crucial for elucidating the electronic properties of the molecule. The distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-deficient regions. researchgate.net This information is vital for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

Computational Prediction of Vibrational Wavenumbers, IR Intensities, and Raman Spectra

Computational methods, specifically DFT, are utilized to predict the vibrational wavenumbers (frequencies), infrared (IR) intensities, and Raman spectra of 2-Hydroxy-5-nitrobenzaldehyde. researchgate.net The theoretical calculations of the vibrational spectra are often performed using the B3LYP method with a 6-311++G(d,p) basis set. researchgate.net The interpretation of these vibrational spectra can be further detailed with the aid of programs like VEDA. researchgate.net These theoretical predictions are valuable for interpreting experimental spectroscopic data and understanding the molecule's vibrational modes.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps, Chemical Potential, Hardness, Electrophilicity)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. researchgate.net

These descriptors provide a quantitative measure of the molecule's reactivity and are calculated using the energies of the frontier orbitals based on Koopmans' theorem. researchgate.net

Table 1: Calculated Reactivity Descriptors for 2-Hydroxy-5-nitrobenzaldehyde

DescriptorEquationSignificance
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Electron donating/accepting tendency
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to deformation of electron cloud
Electrophilicity Index (ω) ω = μ2 / (2η)Global electrophilic nature

This table is generated based on established theoretical chemistry principles and is for illustrative purposes. Actual values would be derived from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions, which contribute to the stabilization of a molecule. researchgate.net For 2-Hydroxy-5-nitrobenzaldehyde, NBO analysis reveals significant intramolecular charge transfer. researchgate.net For instance, lone pair orbitals of oxygen atoms act as donors, and anti-bonding orbitals of the nitro and phenyl groups act as acceptors. researchgate.net This delocalization of electron density leads to the stabilization of the molecular structure. researchgate.net The magnitude of the stabilization energy associated with these interactions can be quantified, providing insight into the strength of the delocalization effects. researchgate.net

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are indispensable for predicting how 2-Hydroxy-5-nitrobenzaldehyde might interact with biological systems.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen for potential drug candidates. nih.gov In the context of 2-Hydroxy-5-nitrobenzaldehyde, molecular docking studies can be performed to predict its binding affinity and interaction patterns with various biological targets. researchgate.netscielo.org.za

The process involves preparing the 3D structures of both the ligand (2-Hydroxy-5-nitrobenzaldehyde) and the target protein. dergipark.org.tr Docking simulations then place the ligand into the binding site of the protein and calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. scielo.org.zadergipark.org.tr Analysis of the docked pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.gov For example, a study showed that 2-Hydroxy-5-nitrobenzaldehyde (referred to as NSA in the study) exhibited a binding affinity of -5.71 kcal/mol with a selected receptor, forming significant hydrogen bonds. researchgate.net

Table 2: Illustrative Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interacting Residues (Example)
Example Receptor A-5.71LYS5, SER120
Example Receptor B-6.2ASP88, TYR150

This table contains illustrative data based on findings for 2-Hydroxy-5-nitrobenzaldehyde and general principles of molecular docking. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While specific molecular dynamics (MD) simulation studies exclusively focused on 2-hydroxy-5-nitrobenzaldehyde are not extensively detailed in the provided search results, the application of this technique to similar and related molecules offers a strong precedent for its utility. MD simulations are a powerful tool for exploring the conformational landscape of a molecule by simulating the atomic motions over time. researchgate.net For molecules like chitosan (B1678972) derivatives, MD simulations have been instrumental in characterizing their structure and conformational equilibrium in solution. researchgate.net These simulations can reveal the flexibility of the molecule, identify stable conformers, and elucidate the role of intramolecular hydrogen bonding in defining the molecular shape. researchgate.net In the case of 2-hydroxy-5-nitrobenzaldehyde, MD simulations could provide a dynamic perspective on the planarity of the molecule and the rotational freedom of the nitro and aldehyde functional groups, complementing the static picture provided by crystallographic data.

Analysis of Intermolecular Interactions and Supramolecular Features

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis has emerged as a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netscirp.org This technique maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in different types of contacts. nih.gov For 2-hydroxy-5-nitrobenzaldehyde, this analysis reveals the nature and significance of various non-covalent interactions that stabilize the crystal structure. researchgate.net

The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, breaking down the Hirshfeld surface into contributions from different atom pairs. crystalexplorer.net These plots offer a unique "fingerprint" of the intermolecular contacts, highlighting the most dominant interactions. crystalexplorer.net For instance, in related compounds, O···H and H···H interactions are often found to be prominent. scirp.orgnih.gov The red regions on the Hirshfeld surface, particularly around the oxygen atoms of the nitro and hydroxyl groups, indicate strong hydrogen bonding interactions. nih.govnih.gov

Table 1: Key Intermolecular Interactions in 2-Hydroxy-5-nitrobenzaldehyde and Related Compounds

Interaction TypeDescriptionSignificance in Crystal Packing
O—H···OIntramolecular hydrogen bond between the hydroxyl and aldehyde groups. nih.govresearchgate.netForms a stable six-membered ring (S(6) motif), contributing to the planarity of the molecule. nih.govresearchgate.net
C—H···OIntermolecular hydrogen bonds involving ring hydrogens and oxygen atoms of the nitro and hydroxyl groups. nih.govresearchgate.netLinks molecules into chains and planar networks, forming C(5) and R2(2)(8) ring motifs. nih.govresearchgate.net
π–π InteractionsStacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.netContributes to the three-dimensional framework by interconnecting the planar networks. nih.govresearchgate.net
H···H ContactsInteractions between hydrogen atoms on adjacent molecules.Often a significant contributor to the overall surface contacts in organic crystals. scirp.orgnih.gov

This table is generated based on data from crystallographic and computational studies of 2-hydroxy-5-nitrobenzaldehyde and similar molecular structures.

Computational Studies of Hydrogen Bonding Networks and Crystal Packing

Computational studies, often employing Density Functional Theory (DFT), provide a deeper understanding of the hydrogen bonding networks and crystal packing observed in 2-hydroxy-5-nitrobenzaldehyde. nih.govnih.gov These calculations can predict and analyze the strength and geometry of both intra- and intermolecular hydrogen bonds.

The crystal structure of 2-hydroxy-5-nitrobenzaldehyde reveals a molecule that is essentially planar. nih.govresearchgate.net This planarity is reinforced by a strong intramolecular O—H···O hydrogen bond between the hydroxyl group and the oxygen of the aldehyde group, forming a stable S(6) ring motif. nih.govresearchgate.net

The supramolecular structure is further defined by a series of intermolecular C—H···O hydrogen bonds. nih.govresearchgate.net These interactions link the molecules into a three-dimensional framework. Specifically, they form C(5) chains and R2(2)(8) rings, creating approximately planar networks. nih.govresearchgate.net These networks are then interconnected by π–π stacking interactions between the aromatic rings of neighboring molecules, with a reported centroid-to-centroid distance of 3.582 (2) Å. nih.govresearchgate.net The combination of these hydrogen bonds and π–π interactions results in a stable and well-defined crystal packing.

Table 2: Crystallographic Data for 2-Hydroxy-5-nitrobenzaldehyde

ParameterValueReference
FormulaC₇H₅NO₄ nih.govnist.gov
Molecular Weight167.12 g/mol nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a7.2580 (17) Å nih.gov
b8.3960 (13) Å nih.gov
c11.704 (3) Å nih.gov
β95.165 (18)° nih.gov
Volume710.3 (3) ų nih.gov
Z4 nih.gov

This data is sourced from single-crystal X-ray diffraction studies. nih.gov

Coordination Chemistry of 2 Hydroxy 5 Nitrobenzaldehyde in Ligand Design and Metal Complexation

Synthesis and Design of Polyfunctional Ligands Derived from 2-Hydroxy-5-nitrobenzaldehyde (B32719)

The aldehyde functional group in 2-hydroxy-5-nitrobenzaldehyde is highly reactive toward nucleophilic attack from primary amines, a characteristic that is extensively utilized in the synthesis of Schiff base ligands. The condensation reaction between the aldehyde and an amine-containing molecule, such as a hydrazide or a substituted aniline, results in the formation of an imine (or azomethine) linkage (-C=N-), which is a defining feature of these ligands. The presence of the phenolic hydroxyl group and the nitro group on the aromatic ring further influences the electronic properties and coordination behavior of the resulting ligands.

Aroyl hydrazone ligands are synthesized through the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with various aroyl hydrazides (also known as benzhydrazides). For instance, an aroyl hydrazone-type ligand, designated as H₂L, is generated from the reaction of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide. mdpi.comscite.ainih.govresearchgate.net This reaction typically involves refluxing the two components in a suitable solvent like ethanol (B145695), leading to the formation of the Schiff base. bas.bg These ligands are of significant interest because they possess multiple donor sites—the phenolic oxygen, the imine nitrogen, and the carbonyl oxygen—making them versatile chelating agents for metal ions. bas.bg The design of these ligands can be fine-tuned by modifying the substituent on the aroyl hydrazide moiety, which in turn affects the electronic and steric properties of the resulting metal complexes.

Table 1: Examples of Aroyl Hydrazone Ligands Derived from 2-Hydroxy-5-nitrobenzaldehyde

Ligand Name Starting Hydrazide Key Structural Features
5-nitrosalicylaldehyde benzoylhydrazone Benzhydrazide Possesses {O, N, O} donor set from phenolic oxygen, imine nitrogen, and carbonyl oxygen. bas.bg

Schiff base ligands incorporating a quinoline (B57606) moiety are designed by reacting an amino-functionalized quinoline derivative with 2-hydroxy-5-nitrobenzaldehyde. A common synthetic route involves the condensation of quinoline-3-carbohydrazide (B3054276) with a substituted benzaldehyde (B42025). mdpi.com While specific examples using 2-hydroxy-5-nitrobenzaldehyde are less commonly detailed in the provided context, the general methodology is applicable. The reaction would yield a ligand featuring the salicylaldimine framework linked to a quinoline ring via a hydrazone bridge. The quinoline nitrogen can act as an additional coordination site, potentially leading to the formation of polynuclear or higher-coordinate metal complexes. The synthesis is typically achieved in good yields by refluxing the reactants in an alcoholic solvent. psu.edu

Similar to other hydrazone ligands, isonicotinoyl hydrazide Schiff bases are prepared by the condensation of 2-hydroxy-5-nitrobenzaldehyde with isonicotinic acid hydrazide (isoniazid). This synthesis is straightforward, involving the dropwise addition of an ethanolic solution of 5-nitrosalicylaldehyde to a solution of the hydrazide. bas.bg The resulting ligand, 5-nitrosalicylaldehyde isonicotinoylhydrazone, precipitates from the reaction mixture and can be isolated as a solid. bas.bg These ligands are particularly interesting as they combine the chelating properties of the salicylaldehyde (B1680747) hydrazone unit with the pyridyl nitrogen from the isonicotinoyl group, offering multiple potential binding modes for metal complexation. science.gov

Table 2: Isonicotinoyl Hydrazide Schiff Base Ligand

Ligand Name Starting Hydrazide Synthesis Method

Synthesis and Comprehensive Characterization of Metal Coordination Complexes

The polyfunctional nature of Schiff base ligands derived from 2-hydroxy-5-nitrobenzaldehyde makes them excellent candidates for coordinating with a wide range of metal ions. The synthesis of these complexes is generally achieved by reacting the ligand with a suitable metal salt in a solvent system that facilitates the formation and, often, precipitation of the complex.

Molybdenum(VI) complexes have been successfully synthesized using aroyl hydrazone ligands derived from 2-hydroxy-5-nitrobenzaldehyde. mdpi.comscite.ainih.govresearchgate.net Mononuclear dioxomolybdenum(VI) complexes are typically prepared by reacting the ligand (H₂L) with a molybdenum precursor like dioxobis(pentane-2,4-dionato)molybdenum(VI) ([MoO₂(acac)₂]) in solvents such as methanol (B129727) or acetonitrile (B52724). mdpi.com This reaction yields complexes with the general formula [MoO₂(L)(D)], where D is a coordinated solvent molecule like methanol or water. mdpi.comd-nb.info

For example, the reaction in methanol produces [MoO₂(L)(MeOH)], while in acetonitrile, a water-coordinated complex, [MoO₂(L)(H₂O)], can be isolated. mdpi.com X-ray diffraction studies reveal that in these complexes, the molybdenum center is in a distorted octahedral geometry. researchgate.net The dianionic ligand coordinates to the {MoO₂}²⁺ core in a meridional fashion through the phenolic oxygen, imine nitrogen, and enolic oxygen, occupying the equatorial plane. An oxygen atom from a solvent molecule (methanol or water) and one of the oxo ligands occupy the axial positions. d-nb.info Furthermore, dinuclear molybdenum complexes can be synthesized by introducing a bridging ligand, such as 4,4'-bipyridine, resulting in structures like [(MoO₂(L))₂(4,4'-bpy)]. mdpi.comresearchgate.net

Table 3: Structural Data for Molybdenum Complexes

Complex Formula Coordination Geometry Key Structural Features
[MoO₂(L)(MeOH)] Distorted Octahedral Mononuclear; ligand acts as a tridentate O,N,O donor in the equatorial plane. mdpi.comd-nb.info
[MoO₂(L)(H₂O)] Distorted Octahedral Mononuclear; similar to the methanol adduct but with a coordinated water molecule. mdpi.comresearchgate.net

Ligands derived from 2-hydroxy-5-nitrobenzaldehyde form stable complexes with various first-row and second-row transition metals. The synthesis usually involves the reaction of the pre-synthesized Schiff base ligand with a metal(II) salt (e.g., chloride or perchlorate) in a suitable solvent.

Copper(II), Nickel(II), and Cobalt(II) Complexes: For ligands derived from chalcones (related to salicylaldehydes), complexes with a 1:2 metal-to-ligand stoichiometry are commonly formed. jocpr.com Electronic spectral and magnetic moment data suggest that Co(II) and Ni(II) complexes often adopt an octahedral geometry, which may include coordinated water molecules. jocpr.com In contrast, Cu(II) complexes frequently exhibit a square planar geometry. jocpr.com For unsymmetrical Schiff base ligands derived from 5-bromo-2-hydroxy-3-nitrobenzaldehyde (B90857) and ethylenediamine, a Cu(II) complex was found to have a slightly distorted square-based pyramidal geometry. nih.gov

Palladium(II) Complexes: Palladium(II) readily forms complexes with substituted salicylaldehyde ligands. These complexes, with the general formula [Pd(X-salo)₂], typically exhibit a square planar geometry. mdpi.com The two bidentate salicylaldehydate ligands coordinate to the palladium(II) center through their carbonyl and phenolate (B1203915) oxygen atoms, usually in a trans configuration. mdpi.com

The specific geometry of the resulting complex is influenced by the nature of the metal ion, the denticity of the ligand, and the presence of any co-ligands.

Table 4: Geometry of Transition Metal Complexes with Salicylaldehyde-type Ligands

Metal Ion Ligand Type Typical Geometry
Co(II) Chalcone-based Schiff Base Octahedral jocpr.com
Ni(II) Chalcone-based Schiff Base Octahedral jocpr.com
Cu(II) Chalcone-based Schiff Base Square Planar jocpr.com
Cu(II) Unsymmetrical Schiff Base Square-based Pyramid nih.gov

Investigation of Electrical and Catalytic Properties of Derived Metal Complexes

Recent research has focused on synthesizing and characterizing metal complexes using ligands derived from 2-hydroxy-5-nitrobenzaldehyde. A notable example involves the creation of molybdenum(VI) complexes from a Schiff base ligand (H₂L) formed by the condensation of 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide. irb.hrresearchgate.net This work has led to the successful synthesis of mononuclear complexes, [MoO₂(L)(MeOH)] and [MoO₂(L)(H₂O)], and a dinuclear complex, [(MoO₂(L))₂(4,4'-bpy)]. irb.hrresearchgate.net The characterization of these complexes through various analytical techniques has paved the way for exploring their functional properties. irb.hrresearchgate.net

The catalytic activity of mononuclear molybdenum complexes derived from 2-hydroxy-5-nitrobenzaldehyde has been systematically investigated in oxidation reactions. irb.hr Specifically, their efficacy as catalysts for the epoxidation of cis-cyclooctene and the oxidation of linalool (B1675412) has been a subject of study, with cyclooctene (B146475) often serving as a model substrate due to its reactivity. researchgate.net

In these studies, tert-butyl hydroperoxide (TBHP) is commonly employed as the oxidizing agent. irb.hr The research has demonstrated that the water-coordinated mononuclear complex, [MoO₂(L)(H₂O)], exhibits superior catalytic performance compared to its methanol-coordinated counterpart. irb.hrresearchgate.net The catalytic efficiency of these complexes is influenced by the reaction conditions, including temperature and the nature of the solvent. irb.hr

The oxidation of linalool, a terpene alcohol found in many essential oils, is of particular interest as it can lead to the synthesis of new compounds with potentially enhanced stability and novel aromatic properties. irb.hrresearchgate.net The use of these molybdenum complexes as catalysts provides an effective pathway for such transformations. irb.hr

Catalytic Oxidation Results

CatalystSubstrateConversion (%)Reaction Time (h)Temperature (°C)
[MoO₂(L)(MeOH)]cis-Cyclooctene-680
[MoO₂(L)(H₂O)]cis-Cyclooctene73680
[MoO₂(L)(MeOH)]Linalool-680
[MoO₂(L)(H₂O)]Linalool83680

The electrical properties of metal complexes derived from 2-hydroxy-5-nitrobenzaldehyde have been explored using solid-state impedance spectroscopy (SS-IS). irb.hrresearchgate.net This technique allows for the investigation of the conductivity and dielectric properties of these materials, providing insights into their potential as semiconductors. irb.hr

Studies on molybdenum complexes with ligands derived from 2-hydroxy-5-nitrobenzaldehyde and various hydrazides have shown that their electrical conductivity increases with rising temperature, a characteristic feature of semiconductor materials. irb.hr The water-coordinated mononuclear complex, [MoO₂(L)(H₂O)], has demonstrated notable electrical properties. irb.hrresearchgate.net It is suggested that the crystal packing of these mononuclear compounds, particularly the presence of parallel chain layers, contributes positively to their electrical conductivity. irb.hr

The investigation of the bipyridine-bridged dinuclear molybdenum complex, [(MoO₂(L))₂(4,4'-bpy)], revealed moderate DC conductivity. irb.hr Thermogravimetric analysis combined with in situ impedance spectroscopy indicated that this dinuclear complex maintains its structural integrity over the studied temperature range. irb.hr In contrast, heating the [MoO₂(L)(H₂O)] complex leads to the departure of the coordinated water molecule, causing a structural change that significantly affects its electrical transport properties. irb.hr This thermal treatment can lead to the formation of a polymerized species, [MoO₂(L)]n, with altered and stable electrical characteristics upon cooling. irb.hr

Electrical Properties of Molybdenum Complexes

ComplexDC Conductivity (S/cm) @ 200 °CClassification
[MoO₂(L)(MeOH)]-Semiconductor
[MoO₂(L)(H₂O)]-Semiconductor
[(MoO₂(L))₂(4,4'-bpy)]-Semiconductor

Note: Specific conductivity values were not provided in the summary of the source. The table reflects the qualitative description of their properties. irb.hr

Advanced Research Applications of 2 Hydroxy 5 Nitrobenzaldehyde and Its Derivatives

Applications in Advanced Organic Synthesis and Materials Development

The reactivity of 2-Hydroxy-5-nitrobenzaldehyde's functional groups allows it to serve as a foundational molecule in the construction of a wide array of more complex chemical structures, including heterocyclic compounds and coordination complexes.

2-Hydroxy-5-nitrobenzaldehyde (B32719) is a recognized starting material in the synthesis of coumarin (B35378) derivatives. fishersci.fifishersci.be Coumarins, a class of lactones with a benzopyran-2-one structure, are of significant interest due to their diverse biological activities and applications in pharmaceuticals. nih.govnih.gov

The synthesis of coumarins from 2-Hydroxy-5-nitrobenzaldehyde often proceeds through condensation reactions, such as the Knoevenagel condensation. mdpi.com In this type of reaction, the aldehyde group of 2-Hydroxy-5-nitrobenzaldehyde reacts with compounds containing an active methylene (B1212753) group, such as diethyl malonate. mdpi.com The reaction is typically catalyzed by a weak base like piperidine, often with the addition of acetic acid. nih.govmdpi.com The initial condensation is followed by an intramolecular cyclization (lactonization) to form the characteristic coumarin ring system. The presence of the nitro group on the benzaldehyde (B42025) precursor can be used to modulate the electronic properties and subsequent reactivity or biological activity of the final coumarin product. nih.gov

Table 1: Representative Conditions for Coumarin Synthesis via Knoevenagel Condensation

ReactantsCatalystSolventConditionsProduct Type
Salicylaldehydes & Diethyl MalonatePiperidine & Acetic AcidEthanol (B145695) (EtOH)Not specifiedCoumarins
Substituted Aldehydes & Active Methylene CompoundsCholine Chloride (ChCl)Aqueous Media25–30 °C, StirringCoumarin Derivatives
Salicylaldehydes & Active Methylene CompoundsPiperidine & Glacial Acetic AcidEthanol (EtOH) or Water (H₂O)Not specifiedVarious Coumarins

This table presents generalized conditions for the Knoevenagel condensation to produce coumarins, a reaction for which 2-Hydroxy-5-nitrobenzaldehyde is a suitable precursor.

The aldehyde functional group in 2-Hydroxy-5-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netncert.nic.in These reactions involve the formation of a carbon-nitrogen double bond (C=N) and are fundamental in synthetic organic chemistry. ncert.nic.in The synthesis is typically carried out by refluxing the aldehyde with an appropriate amine in a solvent like ethanol. researchgate.net

Research has shown that the reaction rate can be significantly influenced by catalytic amounts of acid, such as acetic acid or sulfuric acid, which facilitate the dehydration step. researchgate.net The resulting Schiff bases derived from 2-Hydroxy-5-nitrobenzaldehyde are important for several reasons:

They are stable, crystalline compounds, making them useful for the characterization of aldehydes and ketones. ncert.nic.in

They serve as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions.

These Schiff bases and their metal complexes are being investigated for potential applications in materials science and catalysis. researchgate.net

A common challenge in these syntheses can be the reaction time, which can sometimes extend to several days; however, the addition of an acid catalyst has been shown to significantly improve reaction yields and reduce the time required. researchgate.net

Beyond coumarins and Schiff bases, 2-Hydroxy-5-nitrobenzaldehyde is a valuable building block for a broader range of novel organic compounds. nih.govresearchgate.net As a nitroaromatic compound, it is part of a class of chemicals widely used as intermediates in the synthesis of dyes, pesticides, and explosives. nih.govresearchgate.net

The molecule's planar structure, confirmed by X-ray crystallography, and the presence of multiple functional groups allow for a variety of chemical transformations. researchgate.netresearchgate.net The nitro group can be reduced to an amino group, opening up further synthetic pathways. The aldehyde can participate in various C-C bond-forming reactions, and the hydroxyl group can be alkylated or acylated. This multifunctionality makes 2-Hydroxy-5-nitrobenzaldehyde a key starting point for constructing complex molecules with tailored properties for applications in medicinal chemistry and materials science. researchgate.net

Table 2: Crystallographic Data for 2-Hydroxy-5-nitrobenzaldehyde

ParameterValue
Molecular FormulaC₇H₅NO₄
Molecular Weight167.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a7.2580 (17) Å
b8.3960 (13) Å
c11.704 (3) Å
β95.165 (18)°
Volume710.3 (3) ų
Z4

Source: Data derived from single-crystal X-ray diffraction studies. researchgate.net

Analytical Chemistry Research Methodologies

The distinct chemical properties of 2-Hydroxy-5-nitrobenzaldehyde and its derivatives are also leveraged in the field of analytical chemistry, particularly in the development of reagents and the monitoring of environmental contaminants.

Aldehydes and ketones are often characterized through their reaction with specific reagents to form colored derivatives, which can then be quantified using spectrophotometry. ncert.nic.in 2-Hydroxy-5-nitrobenzaldehyde, as a member of the aldehyde family, can be used in the development and validation of such analytical methods.

For instance, the reaction of aldehydes with reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP) produces 2,4-dinitrophenylhydrazone derivatives, which are typically yellow, orange, or red solids. ncert.nic.in The intensity of the color is proportional to the concentration of the aldehyde, forming the basis of a quantitative analytical method. The inherent chromophoric nature of the nitro group in 2-Hydroxy-5-nitrobenzaldehyde itself and its derivatives makes it suitable for detection by UV-Visible spectrophotometry, a key technique in quantitative analysis.

Nitroaromatic compounds, including 2-Hydroxy-5-nitrobenzaldehyde, are recognized as environmental pollutants that can originate from industrial waste. nih.govresearchgate.net Their presence in water sources like rivers and ponds, as well as in soil, necessitates the development of sensitive methods for their detection and monitoring. nih.govresearchgate.net

The monitoring of environmental pollution requires analytical techniques that are fast, reliable, and capable of detecting trace amounts of contaminants. nih.gov High-resolution mass spectrometry (HRMS) is increasingly used for non-target screening (NTS) to identify a wide range of environmental micropollutants, including emerging chemicals and their transformation products. d-nb.info As a known industrial intermediate, 2-Hydroxy-5-nitrobenzaldehyde and similar nitroaromatics can be included in suspect screening lists to track pollution trends and identify sources of contamination in water bodies. d-nb.infonih.gov The development of biosensors and other advanced analytical tools is also an active area of research for the real-time monitoring of such pollutants. nih.gov

Design of Chemo-sensors (e.g., Cyanide Sensors)

The unique chemical properties of 2-hydroxy-5-nitrobenzaldehyde and its derivatives make them valuable in the design of chemosensors, particularly for the detection of anions like cyanide. The presence of both a hydroxyl (-OH) and a nitro (-NO2) group on the benzaldehyde ring allows for various molecular interactions that can be exploited for sensing applications.

Derivatives of 2-hydroxy-5-nitrobenzaldehyde are utilized in creating molecular probes that can detect cyanide through mechanisms such as nucleophilic addition reactions. researchgate.net The aldehyde functional group in these compounds can serve as a reaction site for the cyanide ion. This interaction leads to a change in the electronic properties of the molecule, which can be observed as a colorimetric or fluorescent signal. The sensitivity of these sensors is highly dependent on the specific functional groups present on the molecule. researchgate.net

For instance, chemosensors for cyanide have been developed based on the principle of displacing a metal ion from a complex. In one such system, a dye forms a colored complex with a metal ion like palladium. rsc.org When cyanide is introduced, it preferentially binds to the metal ion, causing the release of the dye and a corresponding color change. rsc.org This indirect detection method demonstrates the versatility of designing sensor systems. The World Health Organization has set the maximum allowable concentration of cyanide in drinking water at 1.9 µM, highlighting the need for sensitive detection methods. researchgate.net

Utilization in the Characterization of Carbonyl-Containing Compounds (e.g., via Dinitrophenylhydrazones)

2-Hydroxy-5-nitrobenzaldehyde serves as a key reagent in the characterization of compounds containing a carbonyl group (C=O). One of the most established methods involves the formation of dinitrophenylhydrazones. The reaction of 2-hydroxy-5-nitrobenzaldehyde with 2,4-dinitrophenylhydrazine results in the formation of 2-hydroxy-5-nitrobenzaldehyde 2,4-dinitrophenylhydrazone. nih.gov

These hydrazone derivatives are typically crystalline solids with sharp melting points, which historically aided in the identification of the original aldehyde or ketone. 2,4-Dinitrophenylhydrazones are noted for their stability and are widely used in various analytical chemistry applications. nih.gov They have also found use as dyes and have versatile coordinating abilities with different metal ions. nih.gov The formation of these derivatives is a reliable method for the detection, characterization, and protection of the carbonyl group in various compounds. nih.gov

The structure of these derivatives, such as 2-hydroxy-5-nitrobenzaldehyde 2,4-dinitrophenylhydrazone, is stabilized by intramolecular hydrogen bonds. nih.gov This stability contributes to their utility in analytical procedures.

Mechanistic Research in Biological Systems (In Vitro Investigations)

The biological activity of 2-hydroxy-5-nitrobenzaldehyde and its derivatives has been a subject of significant in vitro research, particularly in understanding their interactions with biological molecules and pathways.

Studies on Enzyme Inhibition Mechanisms (e.g., Pancreatic Lipase)

Pancreatic lipase (B570770) is a crucial enzyme in the digestion of dietary fats, and its inhibition is a key strategy for the management of obesity. thieme-connect.deresearchgate.net Orlistat is a clinically approved pancreatic lipase inhibitor, but its use can be associated with gastrointestinal side effects. thieme-connect.denih.gov This has driven research into finding new inhibitors, including those derived from natural and synthetic sources.

While direct studies on 2-hydroxy-5-nitrobenzaldehyde as a pancreatic lipase inhibitor are not extensively detailed in the provided results, the broader class of polyphenolic compounds, to which it belongs, has been investigated for this purpose. thieme-connect.de The general mechanism of inhibition by such compounds is often attributed to their ability to interact with the enzyme. thieme-connect.de The hydroxyl and nitro groups on 2-hydroxy-5-nitrobenzaldehyde could potentially interact with the amino acid residues in the active site of pancreatic lipase, thereby inhibiting its function.

For example, studies on flavonoid derivatives, which share structural similarities with 2-hydroxy-5-nitrobenzaldehyde, have shown that they can act as competitive inhibitors of pancreatic lipase. nih.gov The binding of these inhibitors to the enzyme's active site prevents the breakdown of dietary fats. nih.gov

Investigation of Cellular Apoptosis Induction Pathways in Cancer Cell Lines

Nitrobenzaldehyde and its derivatives have shown potential in cancer therapy research. One area of investigation is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov

A non-invasive photodynamic therapy approach involves injecting a nitrobenzaldehyde compound into a tumor. nih.gov When activated by ultraviolet (UV) light, the compound releases a proton, leading to intracellular acidification and subsequent apoptosis of the cancer cells. nih.gov This method has been tested in mice with triple-negative breast cancer, showing significant reductions in tumor growth. nih.gov A key advantage of this technique is its potential to be effective against various cancer types, including breast, pancreatic, and prostate cancers, without causing systemic side effects. nih.gov

Another related compound, 2'-hydroxycinnamaldehyde (HCA), has been shown to inhibit the growth of colon cancer cells by inducing apoptosis. nih.gov HCA's mechanism involves the activation of the ERK pathway, which in turn leads to the inactivation of NF-kappaB, a protein complex that plays a key role in cell survival. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of a compound. These studies involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity.

For derivatives of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles, SAR studies have been conducted to evaluate their potential as inhibitors of biofilm formation by bacteria. nih.gov These studies revealed that the length of an alkyl or cyclo-alkyl chain at a specific position on the molecule significantly impacts its inhibitory activity. nih.gov For instance, salts with an intermediate-length chain were more potent biofilm inhibitors than those with shorter or longer chains. nih.gov

Similarly, for 2-aminomidazoles, the nature of the substituent at the 2N-position was found to be a key determinant of activity. nih.gov Introducing specific groups, such as a 3-methoxyphenethyl or piperonyl group, could enhance the biofilm inhibition. nih.gov These findings highlight the importance of specific structural features for biological activity.

Elucidation of Interactions with Proteins and Enzymes Affecting Their Function

The functional groups of 2-hydroxy-5-nitrobenzaldehyde, namely the hydroxyl and nitro groups, enable it to interact with proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, while the electron-withdrawing nitro group can engage in other electronic interactions.

Studies have investigated the interaction of 2-hydroxy-5-nitrobenzaldehyde with the components of the rat hepatic glucose 6-phosphatase system. sigmaaldrich.com The molecule itself is essentially planar, which can facilitate its insertion into binding pockets of proteins. nih.gov The crystal structure reveals that molecules can be linked by various intermolecular interactions, forming a three-dimensional framework. nih.gov These interactions are crucial for understanding how the molecule binds to its biological targets.

The interaction of a compound with its target protein is fundamental to its mechanism of action. For instance, in the context of enzyme inhibition, understanding the specific bonds formed between the inhibitor and the enzyme's active site is key to designing more potent and selective drugs.

Research into Antimicrobial Action Mechanisms against Pathogenic Strains

The antimicrobial properties of 2-hydroxy-5-nitrobenzaldehyde and its derivatives, particularly Schiff bases, have been a significant area of research. These compounds have demonstrated notable activity against a range of pathogenic bacteria and fungi. The mechanisms underlying their antimicrobial action are multifaceted and are believed to involve several key cellular processes.

A primary mechanism of action is the inhibition of cell wall synthesis. mdpi.com The structural integrity of bacterial cells is largely dependent on the peptidoglycan layer of the cell wall. It is proposed that derivatives of 2-hydroxy-5-nitrobenzaldehyde can interfere with the enzymatic processes responsible for the synthesis and cross-linking of this layer, leading to a weakened cell wall and eventual cell lysis. mdpi.com

Another critical target is the plasma membrane. mdpi.com Alterations to the integrity and function of the plasma membrane can disrupt essential cellular processes, such as nutrient transport and energy generation. Some studies suggest that these compounds can intercalate into the lipid bilayer, increasing its permeability and leading to the leakage of vital intracellular components. mdpi.com

Furthermore, the disruption of cellular energy generation and damage to nucleic acid synthesis are also considered potential mechanisms. mdpi.com By interfering with key metabolic pathways, these compounds can deplete the cell's energy reserves. They may also interact with DNA or the enzymes involved in its replication and transcription, thereby inhibiting cell division and protein synthesis. mdpi.com

Research has also explored the effectiveness of these compounds against drug-resistant strains. For instance, certain quinone derivatives synthesized from related structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.govnih.gov

The antimicrobial activity of Schiff base derivatives is often influenced by the specific substituents on the aromatic ring. For example, the presence of electron-withdrawing groups like nitro (-NO2) and halo (-Cl, -Br) has been shown to enhance antibacterial activity. nih.gov The imine or azomethine group (-C=N-) in Schiff bases is considered crucial for their biological activity. jocpr.com

Derivative Type Proposed Mechanism of Action Pathogenic Strains Targeted Key Structural Features
Schiff BasesInhibition of cell wall synthesis, alteration of plasma membrane integrity, disruption of cellular energy generation, damage to nucleic acid synthesis. mdpi.comEscherichia coli, Staphylococcus aureus, Bacillus subtilis, Candida albicans. jocpr.commediresonline.orgImine/azomethine group (-C=N-), presence of electron-withdrawing substituents (e.g., -NO2, -Cl, -Br). nih.govjocpr.com
Quinone DerivativesInhibition of bacterial growth. nih.govMethicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium. nih.govnih.govQuinone core. nih.gov
Hydrazone DerivativesInhibition of bacterial growth. oatext.comoatext.comEscherichia coli, Bacillus subtilis. researchgate.netHydrazone moiety (-C=N-NH-). oatext.comoatext.com

Mechanistic Studies of Antioxidant Activity

The antioxidant properties of 2-hydroxy-5-nitrobenzaldehyde derivatives, especially Schiff bases, are attributed to their ability to scavenge free radicals. The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). rsc.orgrsc.org

In the hydrogen atom transfer (HAT) mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of a phenolic hydroxyl (-OH) group is crucial for this activity. The ease with which this hydrogen can be donated is a key determinant of the antioxidant potential. rsc.org

The single electron transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a more stable species. rsc.org The resulting radical cation of the antioxidant is often stabilized by resonance.

The structure of the Schiff base ligand plays a significant role in its antioxidant activity. The presence of electron-donating groups on the phenolic ring enhances the antioxidant capacity by stabilizing the resulting radical. rsc.org The solvent used in the studies can also influence the activity, with solvents that promote proton and electron donation generally leading to increased antioxidant effects. rsc.org

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate the antioxidant activity of these compounds. rsc.orgrsc.org This assay measures the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. rsc.org

Mechanism Description Key Structural Features
Hydrogen Atom Transfer (HAT)Donation of a hydrogen atom to a free radical. rsc.orgPhenolic hydroxyl (-OH) group. mdpi.com
Single Electron Transfer (SET)Transfer of an electron to a free radical. rsc.orgElectron-donating groups on the aromatic ring. rsc.org

Research in Pharmaceutical Scaffolds and Therapeutic Precursors

Development of Precursors for Anti-inflammatory Agents

Derivatives of 2-hydroxy-5-nitrobenzaldehyde, particularly Schiff bases and other heterocyclic compounds, have shown potential as precursors for the synthesis of anti-inflammatory agents. oatext.comnih.gov The anti-inflammatory activity is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory pathway. nih.gov

Research has shown that certain 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from precursors related to the title compound, exhibit significant anti-inflammatory activity. nih.gov For instance, derivatives with a chloro-substituted phenyl ring have demonstrated high potency. nih.gov The mechanism of action is believed to involve the inhibition of inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and COX-2. nih.gov

Hydrazones, which can be derived from 2-hydroxy-5-nitrobenzaldehyde, are another class of compounds that have been investigated for their anti-inflammatory properties. oatext.comoatext.com The structural modifications on these molecules can be tailored to enhance their anti-inflammatory potential.

Synthesis of Building Blocks for Antimicrobial Drug Candidates

2-Hydroxy-5-nitrobenzaldehyde serves as a versatile starting material for the synthesis of various heterocyclic compounds that are being explored as potential antimicrobial drug candidates. oatext.comoatext.com The reactivity of its aldehyde and hydroxyl groups allows for the construction of more complex molecular architectures with enhanced biological activities.

Hydrazides and hydrazones are important precursors in the synthesis of N-heterocycles. oatext.comoatext.com For example, reacting 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide (B512044) yields (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, a compound that can be further modified to create a library of derivatives with potential antimicrobial properties. oatext.comoatext.com

The synthesis of Schiff bases from 2-hydroxy-5-nitrobenzaldehyde and various primary amines is a common strategy to generate compounds with a broad spectrum of antimicrobial activity. jocpr.comresearchgate.net These Schiff bases can then be used to create metal complexes, which in some cases exhibit enhanced biological activity compared to the free ligands. nih.gov

The development of new antimicrobial agents is crucial to combat the rise of antibiotic-resistant organisms. oatext.comoatext.com The scaffolds derived from 2-hydroxy-5-nitrobenzaldehyde offer a promising avenue for the discovery of novel drug candidates. nih.gov

Role in the Design of Potential Anticancer Therapeutic Leads

The design and synthesis of new anticancer agents is a major focus of medicinal chemistry. nih.gov Derivatives of 2-hydroxy-5-nitrobenzaldehyde, including Schiff bases and their metal complexes, have been investigated for their potential as anticancer therapeutic leads. jocpr.com

The imine group in Schiff bases is often associated with their biological activities, including anticancer effects. jocpr.com Some Schiff bases derived from salicylaldehyde (B1680747) derivatives have shown cytotoxic activity against cancer cell lines. nih.gov The presence of phenolic hydroxyl groups and other substituents can significantly influence this activity. nih.gov

Hydrazone derivatives have also demonstrated antitumor properties. oatext.comoatext.com The structural versatility of these compounds allows for the optimization of their anticancer activity through systematic chemical modifications.

While research in this area is ongoing, the core structure of 2-hydroxy-5-nitrobenzaldehyde provides a valuable template for the development of novel compounds with potential applications in cancer therapy. Further studies are needed to elucidate the specific mechanisms of action and to optimize the therapeutic potential of these derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Hydroxy-5-nitrosobenzaldehyde and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiosemicarbazone derivatives are prepared by refluxing equimolar amounts of this compound and thiosemicarbazide in ethanol for 2 hours, followed by recrystallization from ethanol . Alternative methods involve varying solvents (e.g., dichloromethane) and catalysts (e.g., N,N-dimethylformamide) to optimize yield.

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy for confirming molecular structure and hydrogen bonding patterns.
  • X-ray crystallography to resolve intramolecular vs. intermolecular hydrogen bonds, particularly when electron-withdrawing nitro groups influence acidity .
  • IR spectroscopy to identify functional groups like C=O and N–H stretches.

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store in sealed containers under dry, ventilated conditions to prevent degradation. Avoid exposure to moisture and electrostatic discharge, as nitroso compounds are often sensitive to environmental factors .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the hydrogen bonding and acidity of this compound?

  • Methodological Answer : The nitro group at the 5-position increases the acidity of the adjacent hydroxyl group, shifting hydrogen bonding from intramolecular (common in salicylaldehyde derivatives) to intermolecular interactions. This is confirmed via X-ray crystallography, where the hydroxyl group forms hydrogen bonds with neighboring molecules instead of intramolecular stabilization . Researchers should adjust reaction conditions (e.g., pH, solvent polarity) to exploit this property in coordination chemistry or supramolecular assembly.

Q. What strategies resolve contradictions in reaction outcomes when synthesizing thiosemicarbazone derivatives of this compound?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions:

  • Solvent choice : Ethanol promotes Schiff base formation, while polar aprotic solvents (e.g., DMF) may alter reaction kinetics.
  • Temperature : Reflux (e.g., 50–80°C) vs. room temperature affects reaction rates and byproduct formation.
  • Catalysts : Metal chlorides (Ni²⁺, Co²⁺) can coordinate with thiosemicarbazones, altering product geometry and biological activity . Systematic optimization using design-of-experiments (DoE) frameworks is recommended.

Q. How can researchers optimize yield and purity in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol or ethanol/water mixtures to purify intermediates.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.
  • Chromatographic validation : Employ HPLC or TLC to monitor reaction progress and isolate high-purity fractions .

Data Interpretation and Experimental Design

Q. How should researchers analyze conflicting data on the biological activity of this compound derivatives?

  • Methodological Answer :

  • Control experiments : Verify compound purity via melting point analysis and NMR.
  • Dose-response studies : Test activity across a concentration range to identify non-linear effects.
  • Structural analogs : Compare results with derivatives lacking the nitroso group to isolate functional group contributions .

Q. What computational methods complement experimental studies of this compound’s reactivity?

  • Methodological Answer :

  • DFT calculations : Model electron density distribution to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
  • Hydrogen bond networks : Use software like Mercury (CCDC) to visualize crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.